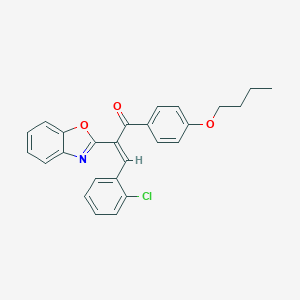![molecular formula C18H20N2O5S2 B284828 ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE](/img/structure/B284828.png)
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is a complex organic compound with the molecular formula C18H20N2O5S2 and a molecular weight of 408.49 g/mol . This compound is characterized by the presence of a thienylsulfonyl group, a tetrahydroisoquinoline moiety, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves multiple steps, typically starting with the preparation of the tetrahydroisoquinoline core. The thienylsulfonyl group is introduced through sulfonylation reactions, and the final step involves the esterification of the carboxyl group with ethanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Análisis De Reacciones Químicas
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylsulfonyl group may play a crucial role in binding to active sites, while the tetrahydroisoquinoline moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
ETHYL 2-{[2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-YL]FORMAMIDO}ACETATE can be compared with similar compounds such as:
Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)propanoate: Similar structure but with a propanoate ester group instead of acetate.
Methyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a methyl ester group instead of ethyl.
Ethyl ({[2-(2-benzylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate: Similar structure but with a benzylsulfonyl group instead of thienylsulfonyl.
Propiedades
Fórmula molecular |
C18H20N2O5S2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
ethyl 2-[(2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C18H20N2O5S2/c1-2-25-16(21)11-19-18(22)15-10-13-6-3-4-7-14(13)12-20(15)27(23,24)17-8-5-9-26-17/h3-9,15H,2,10-12H2,1H3,(H,19,22) |
Clave InChI |
XSYQUIVNJJABLP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
SMILES canónico |
CCOC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)

![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B284781.png)

![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
